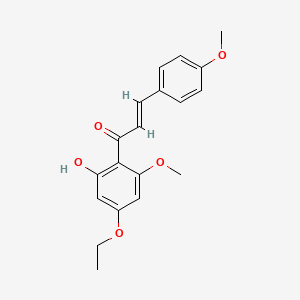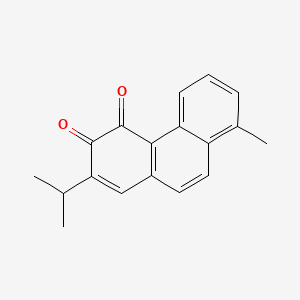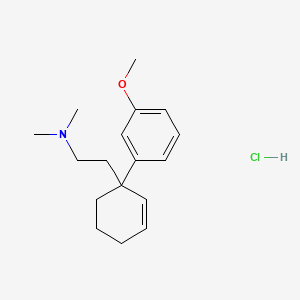
Rociverine
Overview
Description
Rociverine is an antispasmodic drug primarily used to treat spasms in the urinary, gastrointestinal, and biliary tracts . It is known for its balanced neurotropic and myotropic activity, making it effective in relaxing smooth muscles . The chemical formula of this compound is C20H37NO3, and it has a molar mass of 339.52 g/mol .
Preparation Methods
The synthesis of Rociverine involves the reaction of 2-(diethylamino)-1-methylethyl with cis-1-hydroxy(bicyclohexyl)-2-carboxylate . The reaction conditions typically require a controlled environment to ensure the correct stereochemistry of the product. Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Rociverine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its amine and ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rociverine has several scientific research applications:
Chemistry: Used as a model compound to study antispasmodic agents and their interactions with smooth muscle.
Biology: Investigated for its effects on smooth muscle cells and its potential use in treating various spastic conditions.
Medicine: Primarily used to treat spasms in the urinary, gastrointestinal, and biliary tracts.
Industry: Potential applications in the pharmaceutical industry for developing new antispasmodic drugs.
Mechanism of Action
Rociverine exerts its effects through a combination of antimuscarinic and direct myolytic actions . It acts as an antagonist to muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), preventing acetylcholine from binding and causing muscle contractions . Additionally, this compound inhibits the transmembrane fluxes of calcium ions (Ca2+), reducing muscle contractility .
Comparison with Similar Compounds
Rociverine is similar to other antispasmodic agents such as dicyclomine, benzetimide, and fosinopril . this compound is unique due to its balanced neurotropic and myotropic activity, making it effective in both central and peripheral muscle relaxation . This dual action sets it apart from other compounds that may only target one type of muscle activity.
Similar Compounds
- Dicyclomine
- Benzetimide
- Fosinopril
This compound’s unique combination of actions and its effectiveness in treating a range of spastic conditions make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
53716-44-2 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl (1R,2R)-2-cyclohexyl-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m0/s1 |
InChI Key |
XPYLKZZOBVLVHB-WVGSSIFTSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O |
Isomeric SMILES |
CCN(CC)CC(C)OC(=O)[C@@H]1CCCC[C@]1(C2CCCCC2)O |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O |
Appearance |
Solid powder |
| 53716-44-2 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate Rilaten rociverine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)






